molecular formula C5H7N3O3 B586372 5-Nitro-1H-imidazole-1-ethanol-d4 CAS No. 1794791-19-7

5-Nitro-1H-imidazole-1-ethanol-d4

Cat. No.: B586372
CAS No.: 1794791-19-7
M. Wt: 161.153
InChI Key: DFMZECOLZRIPOT-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-1H-imidazole-1-ethanol-d4 is a deuterated derivative of 5-Nitro-1H-imidazole-1-ethanol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethanol group. The molecular formula of this compound is C5H3D4N3O3, and it has a molecular weight of 161.15 g/mol . This compound is primarily used in research settings, particularly in studies involving stable isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-imidazole-1-ethanol-d4 typically involves the introduction of deuterium atoms into the ethanol group of 5-Nitro-1H-imidazole-1-ethanol. One common method involves the use of deuterated reagents in the reaction process. For instance, the reaction of 5-Nitro-1H-imidazole with deuterated ethanol (CD3OD) under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms. The use of high-purity deuterated reagents and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-imidazole-1-ethanol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroimidazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroimidazole carboxylic acids.

    Reduction: Formation of aminoimidazole derivatives.

    Substitution: Formation of azidoimidazole derivatives.

Scientific Research Applications

5-Nitro-1H-imidazole-1-ethanol-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-1H-imidazole-1-ethanol-d4 involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A widely used nitroimidazole antibiotic.

    Secnidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: Used in the treatment of protozoal infections.

Uniqueness

5-Nitro-1H-imidazole-1-ethanol-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in research involving stable isotopes. The deuterium labeling allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-(5-nitroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMZECOLZRIPOT-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C=NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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